molecular formula C14H18O B14465610 3-(Benzyloxy)cyclohept-1-ene CAS No. 71691-91-3

3-(Benzyloxy)cyclohept-1-ene

Cat. No.: B14465610
CAS No.: 71691-91-3
M. Wt: 202.29 g/mol
InChI Key: LGPAXSAMZSRFRG-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a benzyloxy group at the third position. This compound is of interest due to its unique structure, which combines the reactivity of the cycloheptene ring with the stability and electronic properties of the benzyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cyclohept-1-ene typically involves the reaction of cycloheptene with benzyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cycloheptene is treated with sodium hydride to form the cycloheptene anion, which then reacts with benzyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclohept-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)cyclohept-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclohept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cycloheptene ring can undergo conformational changes that affect its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)cyclohept-1-ene is unique due to its combination of a reactive cycloheptene ring and a stable benzyloxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

71691-91-3

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3-phenylmethoxycycloheptene

InChI

InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)15-12-13-8-4-3-5-9-13/h3-6,8-10,14H,1-2,7,11-12H2

InChI Key

LGPAXSAMZSRFRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C=CC1)OCC2=CC=CC=C2

Origin of Product

United States

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